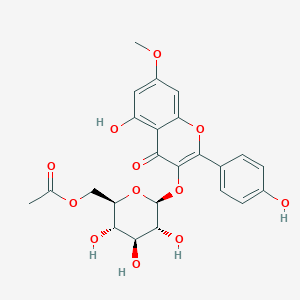![molecular formula C7H14N2 B055667 5-Methyl-1,4-diazabicyclo[3.2.1]octane CAS No. 111453-71-5](/img/structure/B55667.png)
5-Methyl-1,4-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-diazabicyclo[3.2.1]octane, also known as DMBO, is a bicyclic amidine compound with a molecular formula of C7H12N2. It is a potent organic base that has been used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been used as a catalyst in various chemical reactions due to its basicity and steric hindrance. It has also been used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
5-Methyl-1,4-diazabicyclo[3.2.1]octane acts as a base and can react with acids to form salts. It can also act as a nucleophile and participate in various chemical reactions. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to form stable complexes with certain metal ions, which has led to its use as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to have anticonvulsant properties in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
5-Methyl-1,4-diazabicyclo[3.2.1]octane is a potent base that can be used in small quantities to catalyze various chemical reactions. Its unique chemical properties make it a valuable tool in organic synthesis and coordination chemistry. However, 5-Methyl-1,4-diazabicyclo[3.2.1]octane is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Future Directions
Future research on 5-Methyl-1,4-diazabicyclo[3.2.1]octane could focus on its potential as a chiral auxiliary in asymmetric synthesis. It could also be studied for its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, 5-Methyl-1,4-diazabicyclo[3.2.1]octane could be used as a ligand in the development of new catalysts for chemical reactions.
Synthesis Methods
5-Methyl-1,4-diazabicyclo[3.2.1]octane is synthesized by reacting 2,5-dimethylpyrrole with cyanamide in the presence of a strong base. The resulting product is then treated with a reducing agent to obtain 5-Methyl-1,4-diazabicyclo[3.2.1]octane. This method has been optimized to produce 5-Methyl-1,4-diazabicyclo[3.2.1]octane with high purity and yield.
properties
CAS RN |
111453-71-5 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
5-methyl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-7-2-4-9(6-7)5-3-8-7/h8H,2-6H2,1H3 |
InChI Key |
MMMRYGZVTYXUJO-UHFFFAOYSA-N |
SMILES |
CC12CCN(C1)CCN2 |
Canonical SMILES |
CC12CCN(C1)CCN2 |
synonyms |
1,4-Diazabicyclo[3.2.1]octane,5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)






![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)